molecular formula C9H12ClN3 B1400379 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride CAS No. 1192356-22-1

6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride

Cat. No. B1400379
Key on ui cas rn: 1192356-22-1
M. Wt: 197.66 g/mol
InChI Key: CXAJUSGXDCRAHY-UHFFFAOYSA-N
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Patent
US08426448B2

Procedure details

Add 4N HCl in dioxane (17 mL, 68 mmol) to [1-(6-cyano-pyridin-2-yl)-1-methyl-ethyl]-carbamic acid tert-butyl ester (1.2 g, 5 mmol). Stir the solution at room temperature for 10 minutes and observe the formation of a white solid. Stir the reaction at room temperature for 4 hours. Evaporate the solvent to give 6-(1-amino-1-methyl-ethyl)-pyridine-2-carbonitrile hydrochloride salt as a white solid (880 mg, 97% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
[1-(6-cyano-pyridin-2-yl)-1-methyl-ethyl]-carbamic acid tert-butyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].O1CCOCC1.C(OC(=O)[NH:14][C:15]([C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([C:24]#[N:25])[N:19]=1)([CH3:17])[CH3:16])(C)(C)C>>[ClH:1].[NH2:14][C:15]([C:18]1[N:19]=[C:20]([C:24]#[N:25])[CH:21]=[CH:22][CH:23]=1)([CH3:16])[CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
17 mL
Type
reactant
Smiles
O1CCOCC1
Name
[1-(6-cyano-pyridin-2-yl)-1-methyl-ethyl]-carbamic acid tert-butyl ester
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC(C)(C)C1=NC(=CC=C1)C#N)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the solution at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir
CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Cl.NC(C)(C)C1=CC=CC(=N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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